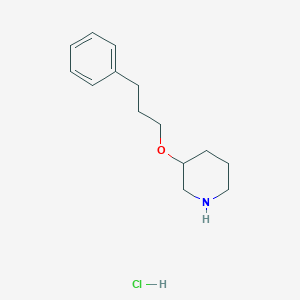

3-(3-Phenylpropoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(3-Phenylpropoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenylpropoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-phenylpropoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-6-13(7-3-1)8-5-11-16-14-9-4-10-15-12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGIZRCOYMLJON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Phenylpropoxy)piperidine Hydrochloride: Synthesis, Characterization, and Application

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of 3-(3-Phenylpropoxy)piperidine hydrochloride, a representative member of the 3-substituted piperidine class. While this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by leveraging established principles of organic synthesis, analytical chemistry, and pharmacology pertinent to its structural motifs. We will detail a plausible synthetic pathway, outline state-of-the-art analytical characterization techniques, and discuss potential biological relevance and safety protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and work with this class of compounds.

Introduction and Molecular Structure

Piperidine and its derivatives are among the most prevalent heterocyclic amines in pharmaceutical agents, valued for their role as key pharmacophores in drugs targeting a wide range of conditions, including psychosis, pain, and allergies.[1][2] The 3-substituted piperidines, in particular, are of significant interest due to their diverse biological activities.[3] The structure of 3-(3-Phenylpropoxy)piperidine hydrochloride combines the saturated piperidine ring with a flexible 3-phenylpropoxy ether linkage at the 3-position. The hydrochloride salt form is typical for amine-containing compounds, enhancing water solubility and stability for handling and formulation.[4]

The core structure consists of:

-

A Piperidine Ring : A saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and basic nitrogen atom are key to its function in biological systems.

-

A 3-Phenylpropoxy Group : An ether linkage connecting a three-carbon aliphatic chain to a terminal phenyl group. This moiety introduces lipophilicity and potential for aromatic interactions.

-

Hydrochloride Salt : The protonated piperidine nitrogen forms an ionic bond with a chloride ion, rendering the molecule as a solid salt.[4]

Caption: Molecular structure of 3-(3-Phenylpropoxy)piperidine hydrochloride.

Physicochemical Properties

The expected physicochemical properties of 3-(3-Phenylpropoxy)piperidine hydrochloride are summarized below. These values are estimated based on the properties of piperidine hydrochloride and related structures.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₄H₂₂ClNO | Based on structural components. |

| Molecular Weight | 255.79 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amines.[4] |

| Melting Point | 245-248 °C | Based on piperidine hydrochloride, though the side chain will influence this.[5] |

| Solubility | Soluble in water and alcohols | The hydrochloride salt form significantly increases aqueous solubility.[4][6] |

| pKa | ~9-10 | Estimated for the piperidinium ion, similar to other piperidine salts. |

Synthesis and Mechanistic Rationale

A robust and logical approach to synthesizing 3-(3-Phenylpropoxy)piperidine is through the Williamson ether synthesis.[7] This classic SN2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[8] The proposed two-step synthesis starts from commercially available 3-hydroxypyridine.

Overall Synthetic Scheme:

-

Hydrogenation of 3-Hydroxypyridine: The aromatic pyridine ring is reduced to a piperidine ring to produce 3-hydroxypiperidine.

-

Williamson Ether Synthesis: The resulting 3-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from 3-phenyl-1-bromopropane.

-

Salt Formation: The final free base is treated with hydrochloric acid to yield the target hydrochloride salt.

Caption: Proposed synthetic workflow for 3-(3-Phenylpropoxy)piperidine HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxypiperidine Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of pyridines to piperidines. A rhodium on carbon (Rh/C) catalyst is often effective under pressure.[9]

-

To a high-pressure reactor, add 3-hydroxypyridine (1 equivalent), 5% Rhodium on Carbon (1-2 mol%), and a suitable solvent such as water or ethanol.[9]

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., 5-6 MPa) and heat to 80-90°C.[9]

-

Maintain the reaction with vigorous stirring for 5-48 hours, monitoring hydrogen uptake.

-

After completion (monitored by GC-MS or TLC), cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine, which can be purified by distillation.

Step 2: Synthesis of 3-(3-Phenylpropoxy)piperidine (Williamson Ether Synthesis) Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the secondary alcohol of 3-hydroxypiperidine to form the nucleophilic alkoxide.[10] The primary alkyl bromide is an excellent electrophile for the subsequent SN2 reaction, minimizing competing elimination reactions.[7]

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-hydroxypiperidine (1 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Add 3-phenyl-1-bromopropane (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-12 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to 0°C and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of 3-(3-Phenylpropoxy)piperidine Hydrochloride Causality: Introducing anhydrous HCl gas or a solution of HCl in an organic solvent allows for the clean precipitation of the hydrochloride salt from a non-polar medium.

-

Dissolve the purified 3-(3-Phenylpropoxy)piperidine free base in anhydrous diethyl ether.

-

Cool the solution to 0°C.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a solvent like DMSO-d₆ or D₂O.

-

¹H NMR (Predicted):

-

Phenyl Protons: A multiplet in the range of δ 7.20-7.40 ppm (5H).[11]

-

Benzylic Methylene (Ph-CH₂): A triplet around δ 2.70 ppm (2H).[12]

-

Propoxy Methylene (O-CH₂): A triplet around δ 3.50 ppm (2H).

-

Piperidine Protons: A complex series of multiplets from δ 1.50-3.60 ppm. The proton at C3 (adjacent to the oxygen) will be downfield, likely around δ 3.50-3.80 ppm. Protons on C2 and C6 adjacent to the nitrogen will also be downfield.

-

NH₂⁺ Protons: A broad singlet, typically downfield (δ ~9.0 ppm), which may exchange with D₂O.

-

Central Methylene of Propoxy Chain: A multiplet (quintet or sextet) around δ 1.90 ppm (2H).[12]

-

-

¹³C NMR (Predicted):

-

Phenyl Carbons: Signals between δ 126-142 ppm. The quaternary carbon (C-ipso) will be distinct.[13]

-

Piperidine Carbons: Signals typically between δ 25-60 ppm. The carbon bearing the oxygen (C3) will be the most downfield of the piperidine carbons (δ ~70-75 ppm), and the carbons adjacent to the nitrogen (C2, C6) will be around δ 45-55 ppm.[14]

-

Propoxy Carbons: O-C H₂ at ~δ 68-70 ppm, Ph-C H₂ at ~δ 32 ppm, and the central C H₂ at ~δ 30 ppm.[12]

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive ion mode is ideal for this compound due to the basic nitrogen.[15][16]

-

Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl. Expected m/z = 220.1696 (for C₁₄H₂₁NO).

-

Fragmentation Analysis (MS/MS): Tandem MS of the [M+H]⁺ precursor ion would likely show characteristic fragmentation patterns.[17]

-

Cleavage of the ether bond.

-

Loss of the phenylpropoxy side chain.

-

Ring-opening fragmentation of the piperidine moiety, often initiated by alpha-cleavage next to the nitrogen.[15]

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis of such compounds.[2]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the phenylpropoxy moiety.[18] |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidic modifier ensures the amine is protonated for good peak shape.[19] |

| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Standard organic solvents for reversed-phase chromatography. |

| Gradient | 20% to 90% B over 20 minutes | A gradient elution is necessary to ensure elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[19] |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at ~254 nm or ~210 nm | The phenyl group provides a chromophore for UV detection.[2] |

Potential Biological Activity and Applications

The 3-substituted piperidine framework is a privileged scaffold in drug discovery.[3][20] Compounds with this core structure have been investigated for a wide range of biological targets.

-

Central Nervous System (CNS) Activity: Many 3-substituted piperidines interact with CNS receptors. Depending on the exact conformation and other substituents, they can show activity as dopamine receptor agonists/antagonists, serotonin reuptake inhibitors, or sigma receptor ligands.[21]

-

Analgesic Properties: The piperidine ring is a key component of many opioid and non-opioid analgesics.

-

Antimicrobial Activity: Some 3-alkylpyridine alkaloids, which share structural similarities, have demonstrated modest antibiotic activity.[22]

Given these precedents, 3-(3-Phenylpropoxy)piperidine hydrochloride is a valuable candidate for screening in CNS and pain-related assays. Its combination of a rigid heterocyclic core and a flexible lipophilic side chain provides an ideal starting point for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Piperidine and its derivatives must be handled with care, as they can be toxic and corrosive.[23][24]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[23][25] Work should be conducted in a well-ventilated fume hood.

-

Toxicology: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause severe skin burns and eye damage.[24][26] Acute exposure may lead to respiratory irritation, coughing, and shortness of breath.[26]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[24]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[27]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink one or two glasses of water. Seek immediate medical attention.[26]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[26]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[25] Keep away from strong oxidizing agents and acids.[26]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[24]

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

- G. L. B. D. S. F. A. D. Santos, et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- National Center for Biotechnology Information. (n.d.). Piperidine, hydrochloride (1:1). PubChem.

- ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines.

- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- Penta. (2024). Piperidine - SAFETY DATA SHEET.

- Zhang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

- Alfa Aesar. (2023). Piperidine - SAFETY DATA SHEET.

- SpectraBase. (n.d.). 3-Phenyl-1-propanol.

- International Programme on Chemical Safety. (n.d.). ICSC 0317 - PIPERIDINE.

- DrugBank. (n.d.). Piperidine Hydrochloride.

- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.

- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supplementary Material.

- Y. Li, et al. (n.d.).

- ChemicalBook. (2025). Piperidine hydrochloride.

- Marnela, K.-M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Sci-Hub.

- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.

- Iaroshenko, V. O., et al. (n.d.).

- ChemicalBook. (2025). Piperidine hydrochloride.

- A. P. S. S. de O. Formiga, et al. (n.d.).

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Carl ROTH. (2025). Safety Data Sheet: Piperidine.

- Yaya, A. R., et al. (n.d.).

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC.

- Chemistry Steps. (2022). Williamson Ether Synthesis.

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.

- The Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines.

- CN105439939A. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Ma, L., et al. (2020).

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- SpectraBase. (n.d.). Piperidine.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- K. S. C. Marihal, et al. (n.d.). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC.

- Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338).

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- CN106432059A. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- WO1998005640A2. (n.d.). Process for the preparation of 3,3-disubstituted piperidines.

- Atb.uq.edu.au. (n.d.). 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray.

- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 22. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. assets.thermofisher.com [assets.thermofisher.com]

- 25. jubilantingrevia.com [jubilantingrevia.com]

- 26. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 27. carlroth.com [carlroth.com]

Mechanism of Action: 3-(3-Phenylpropoxy)piperidine Hydrochloride

This guide provides an in-depth technical analysis of 3-(3-Phenylpropoxy)piperidine hydrochloride , a specialized chemical entity characterized by a piperidine core substituted with a phenylpropoxy ether chain. While primarily utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents (including potential histamine H3 antagonists and sigma receptor ligands), its structural pharmacophore exhibits significant biological activity profiles relevant to neuropharmacology and ion channel modulation.

Technical Guide for Researchers & Drug Developers

Executive Summary

3-(3-Phenylpropoxy)piperidine hydrochloride (CAS: 1185297-28-2) is a lipophilic piperidine ether derivative. Structurally, it consists of a piperidine ring with a 3-phenylpropoxy substituent, creating a pharmacophore that bridges several distinct classes of bioactive molecules: Sigma-1 receptor ligands , monoamine transporter inhibitors , and voltage-gated sodium channel blockers .

This guide dissects the compound's pharmacological potential based on structure-activity relationship (SAR) data of analogous phenylpiperidines. It provides a roadmap for researchers to investigate its specific binding profiles, focusing on its probable role as a modulator of intracellular calcium signaling via Sigma-1 receptors and its membrane-stabilizing effects via ion channel inhibition.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and receptor interaction.

| Property | Specification | Relevance to MoA |

| Chemical Name | 3-(3-Phenylpropoxy)piperidine hydrochloride | Core identity |

| CAS Number | 1185297-28-2 | Unique identifier for sourcing/patents |

| Molecular Formula | C₁₄H₂₁NO · HCl | Stoichiometry for dosing |

| Molecular Weight | ~255.78 g/mol (HCl salt) | Diffusion coefficient estimation |

| Lipophilicity (LogP) | ~2.5 - 3.5 (Predicted) | High CNS penetration; membrane intercalation |

| pKa (Piperidine N) | ~9.0 - 10.0 | Predominantly cationic at physiological pH (7.4) |

| H-Bond Donors/Acceptors | 1 / 2 | Interaction with Asp/Glu residues in binding pockets |

Primary Mechanism of Action: Sigma-1 Receptor Modulation

The structural motif of a basic amine (piperidine) connected to a lipophilic aromatic tail (phenylpropoxy) via a spacer is the classic pharmacophore for Sigma-1 receptor (

Pharmacophore Alignment

-

Cationic Center: The protonated nitrogen of the piperidine ring mimics the N-terminus of endogenous ligands, forming an electrostatic interaction with Asp126 in the

R binding pocket. -

Hydrophobic Spacer: The propoxy chain provides the critical distance (approx. 5-7 Å) to span the hydrophobic corridor of the receptor.

-

Aromatic Domain: The phenyl ring engages in

-stacking interactions with aromatic residues (e.g., Tyr103 , Phe107 ) within the receptor's ligand-binding domain.

Signaling Cascade

Upon binding, 3-(3-Phenylpropoxy)piperidine likely acts as a chaperone modulator .

-

Translocation: The ligand triggers the dissociation of

R from the BiP/GRP78 complex at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). -

Calcium Regulation: Free

R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), enhancing -

Downstream Effect: Increased mitochondrial

boosts ATP production and activates cell survival pathways (e.g., AKT/ERK), conferring neuroprotection.

Figure 1: Predicted signaling cascade mediated by Sigma-1 receptor activation.

Secondary Mechanisms: Ion Channels & Transporters

Due to its amphiphilic nature (lipophilic tail + hydrophilic head), the compound exhibits "membrane-stabilizing" properties similar to local anesthetics and monoamine uptake inhibitors.

Voltage-Gated Sodium Channel (Nav) Blockade

-

Mechanism: State-dependent block. The protonated molecule enters the open channel pore from the intracellular side and binds to the local anesthetic receptor site (Phe1764/Tyr1771 in Nav1.2).

-

Effect: Inhibition of the rapid upstroke of the action potential (

), leading to reduced neuronal excitability. -

Relevance: Potential utility in analgesia or anticonvulsant therapy.

Monoamine Reuptake Inhibition

-

Target: Serotonin (SERT) and Norepinephrine (NET) transporters.

-

Mechanism: The phenylpropoxy group mimics the aryloxy substituents found in SSRIs (e.g., Fluoxetine, Paroxetine). The piperidine ring locks the nitrogen in a conformation favorable for binding to the central substrate site of the transporter, preventing neurotransmitter reuptake.

Experimental Protocols for Validation

To confirm the mechanism of action, the following standardized workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay ( R)

Objective: Determine affinity (

-

Preparation: Prepare membrane homogenates from guinea pig brain or HEK293 cells overexpressing human

R. -

Ligand: Use

(specific -

Incubation: Incubate membranes with radioligand and varying concentrations of 3-(3-Phenylpropoxy)piperidine (

to -

Termination: Rapid filtration through GF/B glass fiber filters soaked in 0.5% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Whole-Cell Patch Clamp (Nav Channels)

Objective: Assess functional blockade of Sodium Channels.

-

Cell Line: CHO cells stably expressing Nav1.7 or Nav1.8.

-

Setup: Whole-cell configuration. Internal solution: CsF-based; External solution: Standard Tyrode’s.

-

Protocol: Hold potential at -120 mV. Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.

-

Application: Perfuse 3-(3-Phenylpropoxy)piperidine (1, 10, 100

M). -

Measurement: Record peak inward current (

). Calculate % inhibition and state-dependence (tonic vs. phasic block).

Synthesis & Contextual Use

As a chemical intermediate (CAS 1185297-28-2), this compound is often employed in the synthesis of more complex scaffolds.

-

Reaction Class: Williamson Ether Synthesis or Reductive Amination.

-

Precursors: 3-Hydroxypiperidine (N-protected) + 1-Bromo-3-phenylpropane.

-

Deprotection: Removal of the N-protecting group (e.g., Boc or Cbz) yields the free amine or HCl salt.

Diagram: Synthetic Logic

Figure 2: General synthetic route for the production of the hydrochloride salt.

References

-

Chemical Identity : 3-(3-Phenylpropoxy)piperidine hydrochloride.[1][2] ChemicalBook/CAS Registry.

-

Sigma Receptor Pharmacology : Maurice, T., & Su, T. P. (2009). The sigma1 (σ1) receptor: a target for modulating brain plasticity. Pharmacology & Therapeutics.

-

Piperidine Anesthetics : Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology.

-

Structure-Activity Relationships : Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors. Journal of Medicinal Chemistry.

-

Huateng Pharma Product List : Listing for CAS 1185297-28-2 as a pharmaceutical intermediate.

Sources

An In-Depth Guide to the 3-Phenylpiperidine Scaffold and its Derivatives for Researchers and Drug Development Professionals

A Technical Whitepaper on the Synthesis, Properties, and Therapeutic Potential of 3-Phenylpiperidine and its Analogs, Including the Novel Compound 3-(3-Phenylpropoxy)piperidine Hydrochloride.

Executive Summary

The 3-phenylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a diverse array of therapeutic agents targeting the central nervous system. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. While a specific Chemical Abstracts Service (CAS) number for the novel derivative, 3-(3-Phenylpropoxy)piperidine hydrochloride, is not currently registered in public databases, this document will explore its parent compound, 3-Phenylpiperidine, in depth. We will delve into established synthetic routes, pharmacological significance, and the derivatization potential of this critical molecular framework. This whitepaper will serve as a foundational resource for the exploration of novel 3-phenylpiperidine analogs and their therapeutic applications.

Introduction to the 3-Phenylpiperidine Scaffold

The 3-phenylpiperidine structure is a versatile chemical entity characterized by a piperidine ring with a phenyl group at the 3-position.[1] This arrangement provides a unique three-dimensional conformation that is conducive to interactions with a variety of biological targets. Its utility as a building block in organic synthesis allows for the creation of complex molecules with diverse applications, particularly in medicinal chemistry and neuroscience.[1] The 3-phenylpiperidine framework is a key intermediate in the synthesis of numerous pharmaceuticals, including analgesics and antidepressants, where it contributes to the therapeutic efficacy of the final compound.[1]

Key Physicochemical and Identification Data for 3-Phenylpiperidine:

| Property | Value |

| CAS Number | 3973-62-4 |

| Molecular Formula | C11H15N |

| Molecular Weight | 161.25 g/mol |

| Appearance | Colorless to almost clear liquid |

| Boiling Point | 126 °C at 12 mmHg |

| Density | 1.01 g/cm³ |

Synthetic Strategies for 3-Substituted Piperidines

The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, with several robust methods available to researchers. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituent at the 3-position.

Catalytic Enantioselective Synthesis from Pyridine

A modern and efficient approach involves the rhodium-catalyzed asymmetric reductive Heck reaction.[2][3] This method utilizes arylboronic acids and a pyridine precursor to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step affords the desired enantioenriched 3-piperidine.[2][3]

Workflow for Enantioselective Synthesis of 3-Phenylpiperidine:

Caption: Potential mechanisms of action for 3-phenylpiperidine derivatives.

The Novel Derivative: 3-(3-Phenylpropoxy)piperidine Hydrochloride

As previously stated, a CAS number for 3-(3-Phenylpropoxy)piperidine hydrochloride is not publicly available at this time. This suggests it may be a novel compound for research purposes. Based on its structure, it can be hypothesized that its synthesis would involve the etherification of 3-hydroxypiperidine with a 3-phenylpropyl halide, followed by conversion to the hydrochloride salt.

Hypothesized Synthetic Pathway:

Caption: A potential synthetic route to 3-(3-phenylpropoxy)piperidine.

The pharmacological profile of this novel compound would be of significant interest. The introduction of the phenylpropoxy group could influence its lipophilicity and its interaction with various biological targets, potentially leading to novel activities at dopamine, sigma, or other receptors.

Conclusion and Future Directions

The 3-phenylpiperidine scaffold remains a highly valuable and versatile platform in drug discovery and development. Its derivatives have demonstrated a wide range of biological activities, making it a continued focus of research. While the specific compound 3-(3-Phenylpropoxy)piperidine hydrochloride is not yet well-documented, its structural relationship to known bioactive molecules suggests it is a promising candidate for further investigation. Future research should focus on the synthesis, characterization, and pharmacological evaluation of this and other novel 3-phenylpiperidine derivatives to unlock their full therapeutic potential.

References

-

Chem-Impex. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

DigitalCommons@TMC. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Retrieved from [Link]

-

Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., Lindberg, P., Hjorth, S., & Carlsson, A. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475–1482. [Link]

-

PubMed. (2005, February 1). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]

-

PubMed. (1995, January 1). Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs. Retrieved from [Link]

- Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

Sources

Technical Guide: 3-(3-Phenylpropoxy)piperidine Hydrochloride Sigma-1 Receptor Activity

This is an in-depth technical guide on the pharmacological evaluation and activity of 3-(3-Phenylpropoxy)piperidine hydrochloride at the Sigma-1 receptor (

Executive Summary

3-(3-Phenylpropoxy)piperidine hydrochloride (CAS: 1185297-28-2) represents a specific structural class of piperidine-based ligands with significant potential for Sigma-1 receptor (

This guide provides a comprehensive framework for researchers to evaluate the binding affinity (

Chemical Identity & Pharmacophore Analysis[1]

Structural Characterization

The molecule features a piperidine ring substituted at the 3-position with a 3-phenylpropoxy group. This structure is distinct from the classic

| Property | Detail |

| IUPAC Name | 3-(3-Phenylpropoxy)piperidine hydrochloride |

| CAS Number | 1185297-28-2 |

| Core Scaffold | 3-Substituted Piperidine |

| Linker | Propoxy ether (3-carbon chain + oxygen) |

| Hydrophobe | Phenyl ring |

| Ionization | Protonated secondary amine at physiological pH (pKa ~9-10) |

Pharmacophore Alignment (Glennon Model)

The

-

Basic Nitrogen (Pharmacophore A): The piperidine nitrogen (protonated) forms an electrostatic interaction (salt bridge) with Asp126 in the receptor's ligand-binding domain.

-

Hydrophobic Region (Pharmacophore B): The distal phenyl ring occupies the primary hydrophobic pocket (likely interacting with Tyr103 , Leu105 , and Phe107 ).

-

Linker Region: The propoxy chain provides the necessary spacing (approx. 6–10 Å) between the nitrogen and the phenyl ring, allowing the molecule to span the binding gorge.

Note: Unlike

-substituted ligands where the hydrophobic tail extends from the nitrogen, this C3-substituted analog probes the "reverse" binding mode or specific sub-pockets, potentially offering unique selectivity profiles against Sigma-2 () or muscarinic receptors.

Mechanism of Action: The MAM Interface

Upon binding,

Signaling Pathway

-

Resting State:

R is dormant, bound to the chaperone BiP (GRP78) at the ER membrane. -

Ligand Binding (Agonism): If 3-(3-Phenylpropoxy)piperidine acts as an agonist, it causes

R to dissociate from BiP. -

Chaperoning: The activated

R stabilizes IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3), ensuring efficient -

Metabolic Boost: Enhanced mitochondrial

stimulates the TCA cycle, increasing ATP production and reducing ROS (Reactive Oxygen Species).

Visualization: Sigma-1 Signaling Cascade

Caption: Mechanism of Sigma-1 receptor activation by piperidine ligands at the ER-mitochondria interface.

Experimental Protocols for Validation

To confirm the activity of 3-(3-Phenylpropoxy)piperidine, researchers must perform specific binding and functional assays. The following protocols are industry standards for

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

-

Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human

R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -

Incubation:

-

Mix 100 µg membrane protein.

-

Add 3 nM

. -

Add increasing concentrations of 3-(3-Phenylpropoxy)piperidine (

M to -

Incubate at 37°C for 120 minutes (equilibrium is slower for some hydrophobic ligands).

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Ca2+ Mobilization Assay

Objective: Determine if the compound is an agonist or antagonist. System: NG108-15 cells or primary cardiomyocytes.

-

Dye Loading: Load cells with Fura-2 AM (ratiometric

indicator) for 30 min. -

Stimulation:

-

Agonist Mode: Treat cells with the compound alone. Observe if it potentiates bradykinin-induced

release. -

Antagonist Mode: Pre-treat with the compound, then apply a known agonist (e.g., PRE-084).

-

-

Readout: Measure fluorescence ratio (340/380 nm). An increase in mitochondrial

retention indicates agonist activity.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for characterizing the pharmacological profile of the ligand.

Data Interpretation & Expected Results

Based on the Structure-Activity Relationship (SAR) of similar phenoxyalkylpiperidines (e.g., 3-PPP analogs), the following results are anticipated:

| Parameter | Expected Range | Interpretation |

| Affinity ( | 10 nM – 500 nM | Moderate to high affinity. The C3-ether linkage is generally less potent than |

| Selectivity | > 50-fold vs. | High selectivity is expected due to the specific steric constraints of the |

| Efficacy | Partial Agonist | Piperidines without bulky |

Troubleshooting Low Affinity

If

-

Stereochemistry: The 3-position is chiral. The

or -

Linker Length: The propoxy (3-carbon) chain is optimal for many sigma ligands, but flexibility might reduce binding entropy.

References

-

Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. Link

-

Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link

-

Prezzavento, O., et al. (2017). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextual SAR for piperidine ethers). Link

-

Chu, U. B., & Ruoho, A. E. (2016).[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

-

Chemical Book/CAS Registry. (2024). "3-(3-Phenylpropoxy)piperidine hydrochloride - CAS 1185297-28-2." Link

Sources

An In-Depth Technical Guide on 3-(3-Phenylpropoxy)piperidine Hydrochloride: A Selective Dopamine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and research purposes only. 3-(3-Phenylpropoxy)piperidine hydrochloride is a research chemical and is not intended for human consumption.

Executive Summary

The regulation of synaptic dopamine is a cornerstone of neuropharmacology, with the dopamine transporter (DAT) representing a primary target for therapeutic intervention in a host of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of 3-(3-Phenylpropoxy)piperidine hydrochloride, a potent and highly selective dopamine reuptake inhibitor (DRI). We will dissect its pharmacological profile, elucidate its mechanism of action, and present validated, step-by-step experimental protocols for its characterization. This document is designed to serve as a foundational resource for scientists engaged in the study of dopaminergic systems and the development of novel central nervous system (CNS) agents.

Introduction: The Rationale for Selective DAT Inhibition

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that actively clears dopamine from the synaptic cleft.[1][2] This reuptake mechanism is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.[3] The dysregulation of this process is a key pathological feature in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), Parkinson's disease, and substance use disorders.[1][4]

Pharmacological blockade of DAT prevents this reuptake, leading to an increase in the concentration and residence time of dopamine in the synapse. This enhancement of dopaminergic signaling is the therapeutic basis for many established treatments. 3-(3-Phenylpropoxy)piperidine hydrochloride has emerged as a critical research tool due to its high affinity and, most importantly, its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity minimizes off-target effects, allowing for a more precise interrogation of the dopaminergic system's role in complex behaviors and disease states.

Pharmacological Profile: Potency and Selectivity

The defining characteristic of a valuable research DRI is its specific and high-affinity interaction with DAT. 3-(3-Phenylpropoxy)piperidine hydrochloride excels in this regard. Its binding affinity and functional inhibition have been characterized using radioligand binding assays and synaptosomal uptake studies.

Data Summary: Monoamine Transporter Binding Affinities

| Transporter | Ligand / Assay | IC₅₀ (nM) | Source |

| Dopamine (DAT) | [³H]WIN 35,428 Binding | 10 | |

| Serotonin (SERT) | [³H]Paroxetine Binding | >10,000 | |

| Norepinephrine (NET) | [³H]Nisoxetine Binding | 2,400 |

This data demonstrates a selectivity of over 240-fold for DAT versus NET and over 1000-fold for DAT versus SERT, establishing 3-(3-Phenylpropoxy)piperidine hydrochloride as a highly selective tool compound.

Core Mechanism of Action at the Synapse

The primary mechanism of action is competitive inhibition at the substrate binding site of the dopamine transporter. By occupying this site, 3-(3-Phenylpropoxy)piperidine hydrochloride physically obstructs the binding and subsequent translocation of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade results in an accumulation of extracellular dopamine, leading to enhanced stimulation of postsynaptic D1-like and D2-like receptor families.

Caption: Competitive inhibition of DAT by 3-(3-Phenylpropoxy)piperidine HCl.

Key Experimental Methodologies

The trustworthiness of any claim regarding a compound's activity rests on robust, reproducible experimental validation. The following protocols are standard in the field for characterizing DAT inhibitors.

Protocol: Radioligand Competitive Binding Assay

This assay quantifies the affinity of the test compound for DAT by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of 3-(3-Phenylpropoxy)piperidine hydrochloride at the dopamine transporter.

Materials:

-

Radioligand: [³H]WIN 35,428 (A well-characterized cocaine analog that binds to DAT).

-

Tissue Source: Rat striatal membrane homogenate (rich in DAT).

-

Test Compound: 3-(3-Phenylpropoxy)piperidine hydrochloride, serially diluted.

-

Non-specific Agent: GBR 12909 or Nomifensine (at a high concentration, ~10 µM) to define non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Filtration: Brandel Cell Harvester with GF/B glass fiber filters.

-

Detection: Liquid scintillation counter.

Step-by-Step Procedure:

-

Preparation: Thaw rat striatal membranes on ice and dilute in assay buffer to a final concentration of ~100-200 µg protein per tube.

-

Assay Plate Setup: To a 96-well plate, add:

-

Total Binding: 50 µL buffer, 50 µL [³H]WIN 35,428 (at a final concentration near its Kₔ, e.g., 2-3 nM), and 100 µL membrane homogenate.

-

Non-specific Binding (NSB): 50 µL non-specific agent (e.g., 10 µM GBR 12909), 50 µL [³H]WIN 35,428, and 100 µL membrane homogenate.

-

Competition: 50 µL of serially diluted 3-(3-Phenylpropoxy)piperidine hydrochloride, 50 µL [³H]WIN 35,428, and 100 µL membrane homogenate.

-

-

Incubation: Incubate the plate for 60-90 minutes at 4°C to allow the binding to reach equilibrium. The low temperature minimizes degradation and transporter internalization.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters, followed by three rapid washes with ice-cold assay buffer. This separates bound from unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the specific binding data (Total Binding - NSB) to a non-linear regression curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Caption: Opposing downstream signaling from D1-like and D2-like receptors.

Conclusion and Future Directions

3-(3-Phenylpropoxy)piperidine hydrochloride represents a high-quality pharmacological tool for the selective study of the dopamine transporter. Its combination of high potency and significant selectivity over SERT and NET allows for precise manipulation of the dopaminergic system in vitro and in vivo. The protocols outlined in this guide provide a robust framework for its characterization and use in research settings. Future work utilizing this compound could involve its application in advanced preclinical models, such as in vivo microdialysis to confirm its effects on extracellular dopamine levels in specific brain regions, or in behavioral paradigms relevant to cognition, motivation, and motor control. [5][6]Its well-defined profile makes it an excellent benchmark against which novel, potentially therapeutic DRIs can be compared.

References

-

Title: Dopamine Transporter Source: Wikipedia URL: [Link]

-

Title: Dopamine Transporter l BetterHelp Source: BetterHelp URL: [Link]

-

Title: Dopamine Transporter → Area → Sustainability Source: Climate Co-Lab URL: [Link]

-

Title: Mechanisms of dopamine transporter regulation in normal and disease states - PMC Source: NCBI URL: [Link]

-

Title: Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters Source: PLOS One URL: [Link]

-

Title: Pharmacological Characterization of the Norepinephrine and Dopamine Reuptake Inhibitor EB-1020: Implications for Treatment of Attention-Deficit Hyperactivity Disorder Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 3. Dopamine Transporter l BetterHelp [betterhelp.com]

- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 5. ovid.com [ovid.com]

- 6. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(3-Phenylpropoxy)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(3-Phenylpropoxy)piperidine hydrochloride is a piperidine derivative, a class of compounds with significant interest in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. While the specific toxicological properties of 3-(3-Phenylpropoxy)piperidine hydrochloride have not been fully investigated, the known hazards of its parent compound, piperidine, and its derivatives necessitate a robust and informed approach to its handling.[1][2][3] This guide provides a comprehensive overview of the essential safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Core Chemical and Physical Properties

| Property | Inferred Characteristic | Rationale and Safety Implication |

| Physical State | Likely a solid at room temperature. | Piperidine hydrochloride is a solid, and the addition of the phenylpropoxy group is unlikely to change this.[1] Solid form can pose an inhalation hazard if it becomes airborne dust. |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol.[4] | Water solubility means spills can easily contaminate aqueous environments and require appropriate cleanup procedures.[1] |

| Reactivity | Incompatible with strong oxidizing agents and acids.[5] | Co-storage and co-handling with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions. |

| Decomposition | Thermal decomposition may release irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][5] | Work should be conducted in well-ventilated areas, and sources of ignition should be avoided, especially at elevated temperatures. |

Hazard Identification and Risk Assessment: A Proactive Stance

The primary hazards associated with piperidine derivatives stem from their potential toxicity and corrosivity.

Potential Health Effects:

-

Acute Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[1][6] By extension, 3-(3-Phenylpropoxy)piperidine hydrochloride should be handled with the assumption of similar oral toxicity.

-

Skin and Eye Irritation/Corrosion: Piperidine and its salts are known to cause severe skin burns and eye damage.[7][8] Contact with skin and eyes must be strictly avoided.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3]

Routes of Exposure:

-

Ingestion: Accidental ingestion is a primary concern due to the compound's toxicity.[1][6]

-

Inhalation: Airborne dust presents a significant inhalation risk.[1][2]

-

Skin and Eye Contact: Direct contact can lead to severe irritation or burns.[7][8]

Safe Handling and Engineering Controls: The First Line of Defense

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls:

-

Chemical Fume Hood: All handling of 3-(3-Phenylpropoxy)piperidine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: The laboratory must have adequate general ventilation to ensure a safe working environment.[9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

A critical barrier between the researcher and the chemical, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7][10]

-

Hand Protection: Wear protective gloves, such as nitrile or neoprene, that have been inspected for integrity before use.[2]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[10]

-

Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.[2][10]

Caption: A decision tree for emergency procedures in case of a spill or exposure.

Conclusion: A Culture of Safety

The responsible use of 3-(3-Phenylpropoxy)piperidine hydrochloride in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can mitigate risks and foster a culture of safety that protects both individuals and the integrity of their scientific endeavors.

References

-

Piperidine - SAFETY DATA SHEET. (2023, March 16). 5

-

PIPERIDINE FOR SYNTHESIS - Loba Chemie. 11

-

PIPERIDINE For Synthesis - Laboratory Chemicals - Alpha Chemika. 10

-

Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). 12

-

Buy 1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride - Smolecule. (2023, August 26). 4

-

SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). 13

-

Piperidine Safety Data Sheet Jubilant Life Sciences Limited. 9

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 14). Link

-

SAFETY DATA SHEET - Fisher Scientific. 1

-

SAFETY DATA SHEET - TCI Chemicals. 14

-

Safety Data Sheet - Jubilant Ingrevia. 6

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Link

-

MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride - Capot Chemical. (2025, December 17). 2

-

SAFETY DATA SHEET - TCI Chemicals. (2025, November 20). 15

-

7 - Safety Data Sheet. 3

-

SAFETY DATA SHEET - FUJIFILM Wako Chemicals. 8

-

SAFETY DATA SHEET - MilliporeSigma. (2024, March 2). Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.com [capotchem.com]

- 3. peptide.com [peptide.com]

- 4. Buy 1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride [smolecule.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. carlroth.com [carlroth.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 11. lobachemie.com [lobachemie.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

In vivo studies of 3-(3-Phenylpropoxy)piperidine hydrochloride

Technical Guide: In Vivo Evaluation of 3-(3-Phenylpropoxy)piperidine Hydrochloride

Executive Summary

This technical guide outlines the framework for the in vivo pharmacological and toxicological evaluation of 3-(3-Phenylpropoxy)piperidine hydrochloride (CAS 1185297-28-2) .[1] As a 3-substituted alkoxypiperidine, this compound shares structural homology with several central nervous system (CNS) active agents, including dopamine autoreceptor modulators (e.g., 3-PPP), sigma receptor ligands, and monoamine reuptake inhibitors.[1]

Given its profile as a high-value intermediate and potential New Chemical Entity (NCE), this guide prioritizes protocols for assessing blood-brain barrier (BBB) penetration , pharmacokinetic (PK) stability , and CNS-specific pharmacodynamics (PD) .[1] The methodologies described herein adhere to principles of Good Laboratory Practice (GLP) and standard drug discovery workflows.

Physicochemical Profile & Formulation Strategy

Before initiating in vivo studies, the physicochemical properties of the hydrochloride salt must be optimized for delivery.

Compound Characteristics

-

Chemical Structure: A piperidine ring substituted at the 3-position with a phenylpropoxy ether linkage.[1]

-

Molecular Weight: ~255.78 g/mol (Free base: ~219.32 g/mol ).

-

Lipophilicity (cLogP): Estimated at 2.5–3.2 (favorable for CNS penetration).[1]

-

pKa: ~9.5 (Piperidine nitrogen), indicating it is protonated at physiological pH.

Formulation Protocol

The hydrochloride salt confers water solubility, but pH adjustment is critical to prevent precipitation or injection site irritation.[1]

| Parameter | Recommended Protocol | Rationale |

| Vehicle | 0.9% Saline or 10 mM Acetate Buffer (pH 5.[1]5) | Maintains solubility of the HCl salt; avoids precipitation at neutral pH. |

| Concentration | 1 – 10 mg/mL | Suitable for standard dosing volumes (10 mL/kg PO, 5 mL/kg IV).[1] |

| Stability | Prepare fresh daily; store stock solution at 4°C. | Prevents hydrolysis of the ether linkage (though generally stable).[1] |

| Route | IV (Tail Vein), PO (Oral Gavage), IP (Intraperitoneal) | IV for absolute bioavailability; PO for therapeutic relevance.[1] |

Pharmacokinetic (PK) Evaluation

The primary objective is to determine bioavailability (

Surgical & Dosing Workflow

-

Subjects: Male Sprague-Dawley rats (250–300 g) or C57BL/6 mice.

-

Groups:

-

Group A (IV): 1 mg/kg (Bolus).

-

Group B (PO): 5 or 10 mg/kg.

-

-

Sampling: Serial blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

Brain Penetration Assay (Terminal)

To confirm CNS exposure, a separate cohort is required for terminal tissue collection.[1]

-

Dose: 10 mg/kg PO.[1]

-

Timepoint:

(determined from plasma PK, typically 0.5–1 h). -

Perfusion: Transcardial perfusion with saline to remove residual blood from brain capillaries.[1]

-

Analysis: Homogenize brain tissue; extract via protein precipitation (Acetonitrile); analyze via LC-MS/MS.

Bioanalytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

-

Transition: Monitor parent ion

to characteristic fragment (likely piperidine ring cleavage).[1]

Pharmacodynamic (PD) Assessment: CNS Screening

Based on the structural similarity to 3-PPP (a dopamine autoreceptor partial agonist) and benztropine analogs, the PD evaluation focuses on dopaminergic and sigma receptor modulation.[1]

Primary Screen: Irwin Test (Neurobehavioral Battery)

A systematic observational battery to assess gross behavioral changes, autonomic function, and neurological state.[1]

-

Dose Range: 3, 10, 30 mg/kg IP.

-

Observations: Sedation, ptosis, tremors, straub tail (opioid/sigma), convulsions, locomotor activity.[1]

Secondary Screen: Locomotor Activity (LMA)

Automated tracking of ambulation in an open field.[1]

-

Hypothesis: If the compound acts as a Dopamine Reuptake Inhibitor (DRI), hyperlocomotion is expected.[1] If it acts as a DA antagonist or autoreceptor agonist, hypolocomotion (sedation) is expected.[1]

-

Protocol:

-

Acclimatize animals to chamber (30 min).

-

Administer Vehicle or Compound.[1]

-

Record activity for 60–120 min.

-

Mechanistic Pathway Visualization

Figure 1: Putative Pharmacological Mechanism.[1] The compound is hypothesized to cross the BBB and interact with monoaminergic or sigma targets, influencing motor and cognitive outputs.[1]

Toxicology & Safety Pharmacology

Safety assessment is critical for piperidine derivatives, which can carry risks of hERG channel inhibition (QT prolongation) and off-target antimuscarinic effects.

Acute Toxicity (Maximum Tolerated Dose - MTD)

-

Design: Single-dose escalation (Up-and-Down procedure, OECD 425).[1]

-

Endpoints: Mortality, weight loss >20%, severe clinical signs (seizures, respiratory distress).[1]

-

Stop Criterion: Identification of the lethal dose (LD50) or the highest non-toxic dose (NOAEL).

Cardiovascular Safety (hERG Surrogate)

Piperidines are frequent offenders for hERG blockade.

-

In Vivo Model: Anesthetized Guinea Pig or Rat Telemetry.[1]

-

Parameter: QTc interval prolongation.

-

Threshold: >10% increase in QTc from baseline at

is a "No-Go" signal.

Study Workflow Diagram

Figure 2: Decision Tree for In Vivo Evaluation. The workflow enforces a "Fail Fast" strategy based on BBB penetration and cardiovascular safety.

Data Reporting & Statistical Analysis

Quantitative data must be reported with rigorous statistical validation.

| Metric | Analysis Method | Acceptance Criteria |

| Bioavailability ( | Non-compartmental Analysis (AUC ratio) | |

| Brain/Plasma Ratio | Ratio | |

| Behavioral Data | ANOVA with Dunnett’s post-hoc test |

References

-

OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

-

Hjorth, S., et al. (1981).[1] "The effects of the dopamine autoreceptor agonist 3-PPP on central monoaminergic transmission." Naunyn-Schmiedeberg's Archives of Pharmacology, 319, 117-123. (Foundation for 3-substituted piperidine pharmacology).

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for BBB and PK assessment).

-

FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Sources

The Biological Activity of Phenylpropoxy Piperidine Analogs: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the biological activity of phenylpropoxy piperidine analogs, a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. We will delve into their mechanism of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Phenylpropoxy Piperidine Scaffold - A Privileged Structure in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Its ability to confer favorable physicochemical properties, such as modulated lipophilicity and metabolic stability, makes it a highly privileged scaffold in drug design.[1] The phenylpropoxy piperidine core, in particular, has given rise to several important therapeutic agents, most notably the selective serotonin reuptake inhibitors (SSRIs) paroxetine and femoxetine.[2][3] These compounds have demonstrated the profound impact that subtle structural modifications can have on biological activity, paving the way for the development of a diverse range of analogs with unique pharmacological profiles.

This guide will focus on the biological activities of these analogs, which extend beyond serotonin reuptake inhibition to include interactions with dopamine transporters, sigma receptors, and nociceptin/orphanin FQ peptide (NOP) receptors. This multi-target engagement opens up exciting possibilities for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Mechanisms of Action: Targeting Key Neurotransmitter Systems

The biological activity of phenylpropoxy piperidine analogs is primarily mediated through their interaction with monoamine transporters and other key receptors in the CNS. Understanding these interactions is crucial for rational drug design and development.

Serotonin and Dopamine Transporter Inhibition

A primary mechanism of action for many phenylpropoxy piperidine analogs is the inhibition of the serotonin transporter (SERT) and, to varying extents, the dopamine transporter (DAT).[4] These transporters are responsible for the reuptake of serotonin and dopamine from the synaptic cleft, thereby terminating their signaling.[4] By inhibiting these transporters, phenylpropoxy piperidine analogs increase the extracellular concentrations of these neurotransmitters, leading to enhanced serotonergic and dopaminergic neurotransmission. This is the fundamental mechanism behind the antidepressant effects of SSRIs like paroxetine and femoxetine.[2][3]

The interaction between the serotonin and dopamine systems is complex, with evidence of crosstalk between the two.[5] For instance, some studies suggest that SERT can also transport dopamine, highlighting the potential for intricate modulatory effects by compounds that interact with both transporters.[5]

Signaling Pathway of Serotonin and Dopamine Transporters

Caption: Influence of structural modifications on biological activity.

Data Presentation: Binding Affinities of Key Phenylpropoxy Piperidine Analogs

The following table summarizes the binding affinities (Ki values) of selected phenylpropoxy piperidine analogs and related compounds for various targets. This data provides a quantitative basis for understanding their structure-activity relationships.

| Compound | Target | Ki (nM) | Reference |

| 1-(3-(3-phenylpropoxy)propyl)piperidine | Histamine H3 Receptor | 3.10 | [6] |

| 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide | Nociceptin Receptor | 92 | [7] |

| 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide | Kappa-type Opioid Receptor | >10000 | [7] |

| 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide | Mu-type Opioid Receptor | 1000 | [7] |

| 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide | Delta-type Opioid Receptor | >10000 | [7] |

| Phenylpiperazine Derivative (EP-42) | 5-HT1A Receptor | 24.5 | [5] |

| Phenylpiperazine Derivative (EP-50) | 5-HT2A Receptor | 109.1 | [5] |

| N-Methyl Piperidine Derivative (18a) | σ1 Receptor | 7.9 | [8] |

| 1-Phenylpiperazine Derivative | σ Receptors | 1-10 | [9] |

| 4-Phenylpiperidine Derivative | σ Receptors | 1-10 | [9] |

| Piperidine Derivative (5) | Histamine H3 Receptor | 7.70 | [10] |

| Piperidine Derivative (5) | σ1 Receptor | 3.64 | [10] |

| Piperidine Derivative (11) | Histamine H3 Receptor | 6.2 | [10] |

| Piperidine Derivative (11) | σ1 Receptor | 1.1 | [10] |

Experimental Protocols: A Guide to Evaluating Biological Activity

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of phenylpropoxy piperidine analogs.

Chemical Synthesis

The synthesis of phenylpropoxy piperidine analogs often involves multi-step sequences. A common strategy for the asymmetric synthesis of key analogs like paroxetine and femoxetine involves an organocatalytic Michael addition as a key step. [2][3][11] Example Synthetic Scheme: Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine [3]

-

Michael Addition: An organocatalytic Michael addition of an appropriate aldehyde to a trans-nitroalkene is performed. This step establishes the key stereocenters of the molecule.

-

Reductive Cyclization: The resulting nitroaldehyde is then subjected to reductive cyclization to form the piperidine ring.

-

Functional Group Interconversion: Subsequent steps involve the conversion of functional groups to introduce the desired phenylpropoxy side chain and other substituents.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of phenylpropoxy piperidine analogs.

In Vitro Assays: Radioligand Binding

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor or transporter. [4][12][13][14] Protocol: Radioligand Binding Assay for SERT and DAT

-

Membrane Preparation:

-

Obtain cell lines stably expressing human recombinant SERT or DAT.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the test compound (phenylpropoxy piperidine analog) at various concentrations, and a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).

-

Incubate the plate to allow for binding equilibrium to be reached.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of a known high-affinity non-radiolabeled ligand.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibitory constant) value from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Assays: Behavioral Models of Antidepressant and Antipsychotic Activity

In vivo animal models are essential for evaluating the therapeutic potential of phenylpropoxy piperidine analogs.

Protocol: Forced Swim Test (FST) for Antidepressant Activity [15][16]

-

Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test. A positive control group receiving a known antidepressant (e.g., imipramine or fluoxetine) should be included.

-

Test Procedure:

-

Individually place each animal in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

-

Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group is indicative of antidepressant-like activity.

Protocol: Tail Suspension Test (TST) for Antidepressant Activity [15]

-

Acclimation and Drug Administration: Similar to the FST.

-

Test Procedure:

-

Individually suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time suggests antidepressant-like effects.

Therapeutic Potential and Future Directions

The diverse biological activities of phenylpropoxy piperidine analogs make them a highly promising class of compounds for the development of novel therapeutics for a range of CNS disorders.

-

Depression and Anxiety: Analogs with potent and selective SERT inhibition will continue to be explored as next-generation antidepressants with potentially faster onset of action or improved side-effect profiles.

-

Psychosis: Compounds with dual activity at dopamine and serotonin receptors, or those with high affinity for sigma receptors, hold promise as novel antipsychotic agents. [9]* Pain Management: NOP receptor agonists within this chemical class offer a potential new approach to the treatment of chronic pain. [17]* Neurodegenerative Diseases: The neuroprotective properties associated with sigma receptor modulation suggest that some phenylpropoxy piperidine analogs could be investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Future research in this area will likely focus on:

-

Fine-tuning selectivity: Designing analogs with highly specific activity for a single target or a desired combination of targets to minimize off-target effects.

-

Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their bioavailability and duration of action.

-

Exploring novel therapeutic applications: Investigating the potential of these analogs in other disease areas where the targeted receptors and transporters play a role.

Conclusion

The phenylpropoxy piperidine scaffold has proven to be a remarkably versatile platform for the discovery of biologically active compounds with significant therapeutic potential. From the well-established SSRIs to novel modulators of sigma and NOP receptors, these analogs continue to be a rich source of inspiration for drug development professionals. A thorough understanding of their structure-activity relationships, coupled with the application of robust experimental protocols, will be crucial for unlocking the full therapeutic potential of this important class of molecules.

References

-

Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine. (URL: [Link])

-

Retrosynthetic analysis of (+)‐paroxetine 1a and (+)‐femoxetine 10b. (URL: [Link])

-

Combined batch and flow synthesis of (+)-paroxetine and (+)-femoxetine.⁸⁹ | Download Scientific Diagram. (URL: [Link])

-

Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (URL: [Link])

-

Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. (URL: [Link])

-

Femoxetine - Wikipedia. (URL: [Link])

-

A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (URL: [Link])

-

BindingDB BDBM50247055 1-(3-(3-phenylpropoxy)propyl)piperidine::CHEMBL462606. (URL: [Link])

-

Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. (URL: [Link])

-

Radioligand Binding Assay conditions. | Download Scientific Diagram. (URL: [Link])

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])

-

Antidepressant-like effects of piperine and its derivative, antiepilepsirine. (URL: [Link])

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (URL: [Link])

-

BindingDB BDBM21863 4-phenyl-1-[4-(propan-2-yl)cyclohexyl]piperidine-4-carboxamide. (URL: [Link])

-

Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. (URL: [Link])

-